![molecular formula C22H16ClN5O2 B6481061 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide CAS No. 897623-28-8](/img/structure/B6481061.png)
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide
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Overview
Description
The compound “N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide” is a complex organic molecule that contains several functional groups, including a tetrazole ring, a xanthene backbone, and a carboxamide group . It also contains a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrazole ring is a five-membered ring containing four nitrogen atoms . The xanthene backbone is a tricyclic structure consisting of two benzene rings fused to a central cyclohexane ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the specific reagents used. The tetrazole ring is known to participate in various reactions, including cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the tetrazole ring could potentially make the compound more polar .properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2/c23-14-9-11-15(12-10-14)28-20(25-26-27-28)13-24-22(29)21-16-5-1-3-7-18(16)30-19-8-4-2-6-17(19)21/h1-12,21H,13H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXAGOUNKQTUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NN=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide |
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